molecular formula C5H3BrO3 B083321 3-Bromofuran-2-carboxylic acid CAS No. 14903-90-3

3-Bromofuran-2-carboxylic acid

Cat. No. B083321
Key on ui cas rn: 14903-90-3
M. Wt: 190.98 g/mol
InChI Key: UZBGSJZFBUOJNE-UHFFFAOYSA-N
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Patent
US08889718B2

Procedure details

3-Bromofuran-2-carboxylic acid (1.86 g, 9.75 mmol), ethyl iodide (3.1 mL, 38.8 mol) and cesium carbonate (4.80 g, 14.7 mmol) were suspended in acetonitrile (50 mL), followed by stirring at 80° C. for 3 hours. Aqueous saturated sodium hydrogencarbonate solution was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=9:1) to afford ethyl 3-bromofuran-2-carboxylate (1.16 g, 54%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=[O:8].[CH2:10](I)[CH3:11].C(=O)([O-])[O-].[Cs+].[Cs+].C(=O)([O-])O.[Na+]>C(#N)C>[Br:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
BrC1=C(OC=C1)C(=O)O
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
cesium carbonate
Quantity
4.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(OC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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